molecular formula C18H21NO3 B5887147 4-isobutoxy-N-(4-methoxyphenyl)benzamide

4-isobutoxy-N-(4-methoxyphenyl)benzamide

Cat. No. B5887147
M. Wt: 299.4 g/mol
InChI Key: GGCOTMGRZKHKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBMPA and has a molecular weight of 311.4 g/mol. IBMPA is a white crystalline solid with a melting point of 107-109°C.

Mechanism of Action

The mechanism of action of IBMPA is not fully understood. However, researchers have proposed that the compound acts by inhibiting the activity of specific enzymes involved in cellular processes. IBMPA has been found to inhibit the activity of tyrosine kinases, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
IBMPA has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. IBMPA has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, IBMPA has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

IBMPA has several advantages for use in laboratory experiments. The compound is readily available, easy to synthesize, and has a high purity level. IBMPA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the compound has certain limitations, including its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on IBMPA. One potential area of investigation is the development of IBMPA derivatives with enhanced activity against specific diseases. Additionally, researchers can investigate the potential of IBMPA as a therapeutic agent for other diseases, such as neurological disorders. Further studies are also needed to fully understand the mechanism of action of IBMPA and its potential applications in various scientific fields.
Conclusion:
In conclusion, 4-isobutoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential as a therapeutic agent for various diseases and has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activity. IBMPA has several advantages for use in laboratory experiments, including its availability, ease of synthesis, and stability. However, the compound also has certain limitations, including its low solubility in water. Further research is needed to fully understand the potential of IBMPA and its derivatives in various scientific fields.

Synthesis Methods

The synthesis of IBMPA involves the reaction between 4-methoxyaniline and isobutyryl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and results in the formation of IBMPA as a white solid. The purity of the compound can be enhanced through recrystallization.

Scientific Research Applications

IBMPA has been extensively studied for its potential applications in various scientific fields. One of the significant applications of IBMPA is in the field of medicinal chemistry. Researchers have investigated the potential of IBMPA as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. The compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(2)12-22-17-8-4-14(5-9-17)18(20)19-15-6-10-16(21-3)11-7-15/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCOTMGRZKHKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-(2-methylpropoxy)benzamide

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